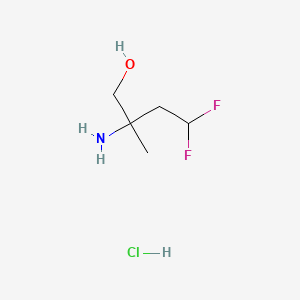

2-Amino-4,4-difluoro-2-methylbutan-1-OL hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-4,4-difluoro-2-methylbutan-1-ol hydrochloride” is a chemical compound with the CAS Number: 2375259-78-0 . It is a white crystalline powder with the chemical formula C5H12F2NO•HCl. The molecular weight of this compound is 175.61 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure.Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Amino Acids

Research indicates that fluorinated amino acids, such as those derived from 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl, are valuable for the synthesis of compounds with significant pharmaceutical potential. For example, the stereoselective syntheses of fluorinated amino acids like (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, have been achieved. These compounds are of interest due to their potential in drug design, demonstrating the critical role of fluorinated intermediates in medicinal chemistry (Pigza, Quach, & Molinski, 2009).

Biofuel Production

The compound has implications in biofuel production, particularly in the synthesis of 2-methylpropan-1-ol (isobutanol), a leading candidate for biofuel. Modifications to the amino acid pathway in recombinant organisms under anaerobic conditions have shown promise for economically competitive biofuel production. This highlights the versatility of compounds derived from 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl in renewable energy research (Bastian et al., 2011).

Corrosion Inhibition

Research into corrosion science has explored derivatives of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl as potent corrosion inhibitors. These compounds demonstrate high inhibition efficiency due to strong adsorption capabilities on metal surfaces, highlighting their potential in protecting industrial materials from corrosion (Yüce et al., 2014).

Drug Design

The compound's derivatives are significant in drug design, where enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are sought after as bioisosteres of the leucine moiety. This aspect underlines the importance of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl in synthesizing compounds for therapeutic applications, particularly in the design of inhibitors for diseases like HCV (Hu & Han, 2008).

Asymmetric Synthesis

The application of 2-amino-4,4-difluoro-2-methylbutan-1-OL HCl extends to the field of asymmetric synthesis, where methods have been developed for large-scale preparation of fluorinated amino acids. This showcases the compound's role in producing enantiomerically pure substances, crucial for the pharmaceutical industry (Han et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4,4-difluoro-2-methylbutan-1-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO.ClH/c1-5(8,3-9)2-4(6)7;/h4,9H,2-3,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGHJYSKCVXLIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)F)(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(Trifluoromethyl)-1H-imidazol-2-yl]benzonitrile](/img/structure/B2928831.png)

![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)

![(1-Methyl-3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1H-pyrazol-4-YL)methanol](/img/structure/B2928835.png)

![7-Iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylic acid](/img/structure/B2928837.png)